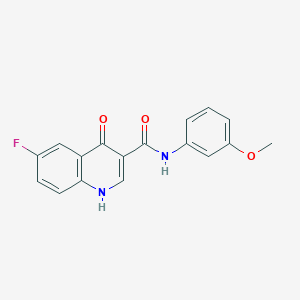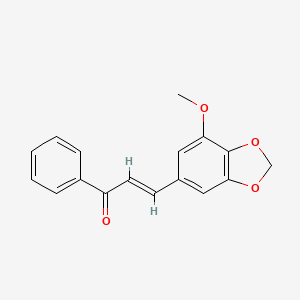![molecular formula C19H19N3O4S B15000875 Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15000875.png)
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, cyano, and methoxyphenyl. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-ethoxycarbonyl-3-cyano-6-methyl-4-(4-methoxyphenyl)pyridine-2(1H)-thione with chloroacetonitrile in the presence of sodium in absolute ethanol under reflux conditions . This method ensures the formation of the desired thienopyridine core with the appropriate substitutions.
化学反应分析
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amino or cyano groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as amino or cyano can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve solvents like ethanol or methanol and may require heating or refluxing.
科学研究应用
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
作用机制
The mechanism of action of methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
相似化合物的比较
Methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate can be compared with other thienopyridine derivatives, such as:
Ethyl 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Methyl 3-amino-2-thiophenecarboxylate: A simpler structure with fewer functional groups, resulting in different reactivity and applications.
The uniqueness of methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4H,7H-thieno[2,3-b]pyridine-5-carboxylate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
methyl 3-amino-2-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-9-14(19(23)26-4)15(10-5-6-11(24-2)12(7-10)25-3)16-17(21)13(8-20)27-18(16)22-9/h5-7,15,22H,21H2,1-4H3 |
InChI 键 |
NIOFRIZNSWMKCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000805.png)
![4-(3-chlorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15000809.png)
![3-chloro-N-[1-(3-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15000813.png)
![1'-Amino-1-(2-fluorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile](/img/structure/B15000814.png)
![8-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B15000822.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15000827.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide](/img/structure/B15000831.png)
![4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid](/img/structure/B15000834.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B15000836.png)
![N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B15000837.png)
![2-[2-Methoxy-5-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B15000852.png)
![3-(4-chlorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000860.png)
